Furosin
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Overview
Description
Furosine is a compound that is formed during the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that typically occurs when foods are heated. Furosine is considered an indicator of the early stages of the Maillard reaction and is often used to assess the extent of heat treatment in food products .
Preparation Methods
Furosine can be synthesized through the Maillard reaction by heating Nα-acetyllysine and glucose. The reaction is typically carried out at 90°C for 4 hours in the dry state, followed by acid hydrolysis with hydrochloric acid . Industrial production methods for furosine involve similar processes, with careful control of reaction conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
Furosine undergoes various chemical reactions, including:
Oxidation: Furosine can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving furosine are less common but can occur under specific conditions.
Substitution: Furosine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Furosine has several scientific research applications, including:
Mechanism of Action
Furosine exerts its effects by interacting with specific molecular targets and pathways. In hepatocytes, furosine has been shown to regulate the RIPK1/RIPK3/MLKL pathway, leading to necroptosis, a form of programmed cell death. This process involves the activation of inflammatory factors such as tumor necrosis factor α (TNF-α) and interleukin (IL-1β), which contribute to liver damage .
Comparison with Similar Compounds
Furosine is similar to other Maillard reaction products, such as 5-hydroxymethylfurfural, diacetyl, and pyruvaldehyde. furosine is unique in its specific formation from the reaction between lysine and reducing sugars. Other similar compounds include:
5-Hydroxymethylfurfural: Formed from the dehydration of sugars.
Diacetyl: Produced during the fermentation process.
Pyruvaldehyde: An intermediate in various metabolic pathways.
Furosine’s role as an indicator of the early stages of the Maillard reaction and its specific formation from lysine make it a valuable compound for assessing heat treatment in food products.
Properties
Molecular Formula |
C27H22O19 |
---|---|
Molecular Weight |
650.5 g/mol |
IUPAC Name |
[(1S,9R,18R,19S,21R,22S)-7,7,8,12,13,22-hexahydroxy-21-(hydroxymethyl)-3,6,16-trioxo-2,17,20,23-tetraoxapentacyclo[16.3.1.18,11.04,9.010,15]tricosa-4,10,12,14-tetraen-19-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H22O19/c28-5-12-19-18(35)21(25(42-12)45-22(36)6-1-9(29)16(33)10(30)2-6)44-23(37)7-3-11(31)17(34)20-14(7)15-8(24(38)43-19)4-13(32)26(39,40)27(15,41)46-20/h1-4,12,15,18-19,21,25,28-31,33-35,39-41H,5H2/t12-,15+,18+,19-,21-,25+,27?/m1/s1 |
InChI Key |
CXTMLIMZRPKULL-YXYYPBJFSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@H]3[C@H]([C@@H]([C@H](O2)CO)OC(=O)C4=CC(=O)C(C5([C@@H]4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C4=CC(=O)C(C5(C4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O |
Synonyms |
furosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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